

An In-depth Technical Guide to the Thermochemical Properties of 2-Iodoethanol

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Compound of Interest

Compound Name: **2-Iodoethanol**

Cat. No.: **B1213209**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoethanol ($\text{ICH}_2\text{CH}_2\text{OH}$), also known as ethylene iodohydrin, is a functionalized alcohol of significant interest in various fields of chemical research and development. Its bifunctional nature, possessing both a reactive iodine atom and a hydroxyl group, makes it a versatile building block in organic synthesis. Understanding its thermochemical properties is paramount for process design, safety assessment, and for comprehending its reactivity and potential metabolic fate. This guide provides a comprehensive overview of the available experimental data on the thermochemical properties of **2-iodoethanol**, details the experimental methodologies used for their determination, and explores a plausible metabolic pathway.

Thermochemical and Physical Properties

A summary of the key thermochemical and physical properties of **2-iodoethanol** is presented below. All data pertains to the liquid state at 298.15 K unless otherwise specified.

Property	Value	Units	Source
Standard Molar Enthalpy of Formation (liquid)	-207.3 ± 0.7	$\text{kJ}\cdot\text{mol}^{-1}$	[1]
Standard Molar Enthalpy of Formation (gas)	-150.3 ± 0.7	$\text{kJ}\cdot\text{mol}^{-1}$	[1]
Enthalpy of Vaporization	57.0 ± 0.2	$\text{kJ}\cdot\text{mol}^{-1}$	[1]
Melting Point	Not available	-	-
Boiling Point	85 °C at 25 mmHg	-	Commercial supplier data
Density	2.205	$\text{g}\cdot\text{mL}^{-1}$ at 25 °C	Commercial supplier data
Vapor Pressure	0.0104	mmHg at 25 °C	Commercial supplier data
Standard Molar Entropy (liquid)	No experimental data available	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	-
Isobaric Heat Capacity (liquid)	No experimental data available	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	-

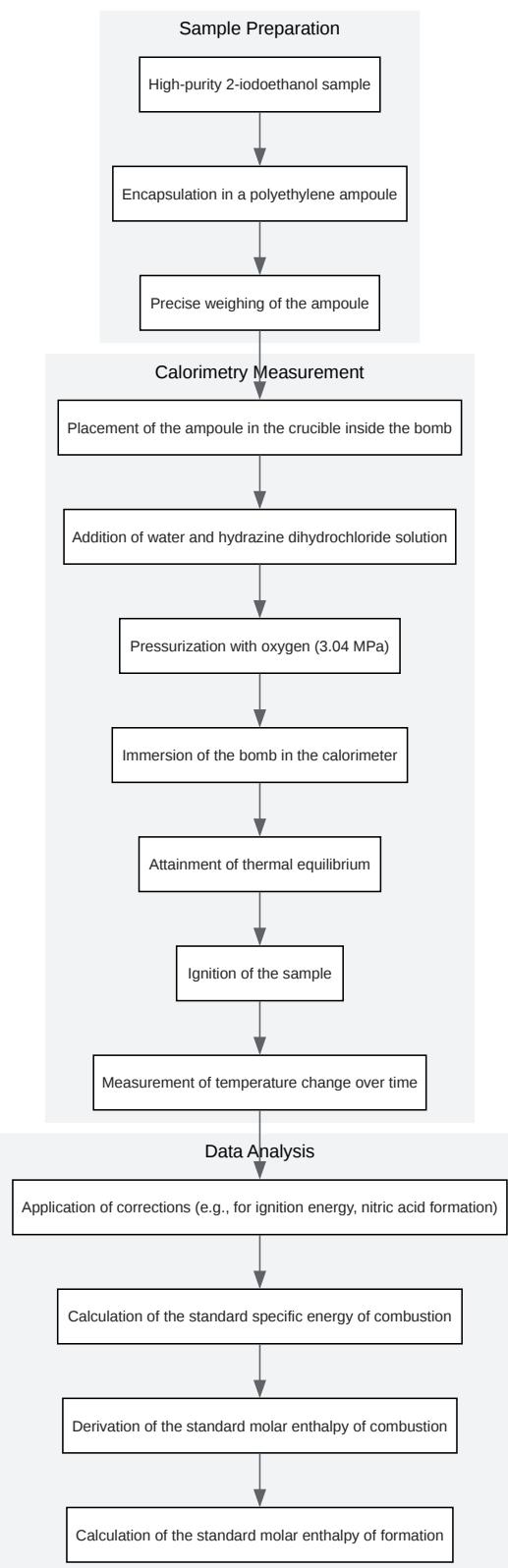
Note: While experimental data for the standard molar entropy and isobaric heat capacity of liquid **2-iodoethanol** are not readily available in the surveyed literature, these values are crucial for a complete thermodynamic description. Researchers requiring these data may need to perform their own calorimetric measurements or utilize estimation methods, keeping in mind the inherent uncertainties of such approaches.

Experimental Protocols

Determination of the Standard Molar Enthalpy of Formation by Rotating-Bomb Combustion Calorimetry

The standard molar enthalpy of formation of liquid **2-iodoethanol** was experimentally determined by Bernardes et al. (2007) using a rotating-bomb combustion calorimeter.^[1] The following provides a detailed overview of the methodology employed.

Workflow for Rotating-Bomb Combustion Calorimetry:



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*Workflow of rotating-bomb calorimetry for **2-iodoethanol**.*

Detailed Methodology:

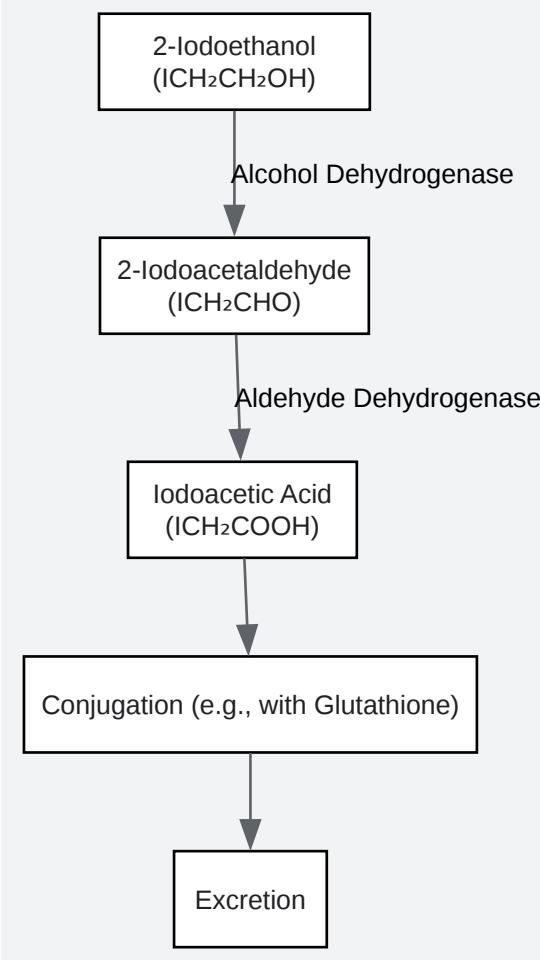
- Sample Preparation: A high-purity sample of **2-iodoethanol** is encapsulated in a polyethylene ampoule. The mass of the sample is determined with high precision.
- Calorimeter Setup: The sealed ampoule is placed in a silica crucible within a rotating bomb calorimeter. A specific amount of deionized water and a solution of hydrazine dihydrochloride are added to the bomb to ensure the reduction of any formed iodine and to facilitate a complete reaction.
- Combustion Process: The bomb is purged and then pressurized with pure oxygen to approximately 3.04 MPa. After thermal equilibrium is reached within the calorimeter, the sample is ignited by passing an electrical current through a cotton fuse in contact with the ampoule. The temperature of the calorimetric system is monitored over time until a final steady state is achieved.
- Analysis of Combustion Products: The final contents of the bomb are carefully analyzed to quantify the amounts of nitric acid and to confirm the complete combustion of the sample.
- Data Correction and Calculation: The raw temperature change data is corrected for various factors, including the heat of combustion of the polyethylene ampoule and the cotton fuse, the energy of ignition, and the heat of formation of nitric acid. From the corrected data, the standard specific energy of combustion (Δcu°) of **2-iodoethanol** is calculated. This value is then used to derive the standard molar enthalpy of combustion (ΔcH°) and subsequently the standard molar enthalpy of formation (ΔfH°) using established thermochemical cycles.[\[1\]](#)

Plausible Metabolic Pathway of 2-Iodoethanol

While specific studies on the detailed metabolic pathway of **2-iodoethanol** are limited, a plausible route can be inferred from the known metabolism of other haloethanols, such as 2-chloroethanol. The metabolism of these compounds is of interest to drug development professionals due to the potential for the formation of toxic metabolites. The proposed pathway involves a two-step enzymatic oxidation.

Proposed Metabolic Pathway:

Metabolic Pathway of 2-Iodoethanol

[Click to download full resolution via product page](#)*A plausible metabolic pathway for **2-iodoethanol**.*

Description of the Pathway:

- Oxidation to Aldehyde: **2-Iodoethanol** is likely first oxidized in the liver by the enzyme alcohol dehydrogenase (ADH) to form 2-iodoacetaldehyde. This step is analogous to the metabolism of ethanol.
- Oxidation to Carboxylic Acid: The resulting 2-iodoacetaldehyde, a reactive and potentially toxic intermediate, is then further oxidized by aldehyde dehydrogenase (ALDH) to iodoacetic acid.

- Detoxification and Excretion: Iodoacetic acid can then be detoxified through conjugation with endogenous molecules, such as glutathione (GSH), facilitated by glutathione S-transferases (GSTs). The resulting conjugate is more water-soluble and can be readily excreted from the body.

It is important to note that iodoacetic acid is a known inhibitor of several enzymes, including those involved in glycolysis, which contributes to its toxicity. The formation of this metabolite is a key consideration in the toxicological assessment of **2-iodoethanol**.

Conclusion

This technical guide has summarized the currently available thermochemical data for **2-iodoethanol**, detailed the experimental methodology for the determination of its enthalpy of formation, and proposed a plausible metabolic pathway relevant to drug development and toxicology. The significant data gap concerning the experimental values for standard molar entropy and isobaric heat capacity highlights an area for future research that would enable a more complete thermodynamic characterization of this important chemical compound.

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References

- 1. series.publisso.de [series.publisso.de]
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